N-hydroxy-N-phenylhexadecanamide
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Overview
Description
N-hydroxy-N-phenylhexadecanamide is an organic compound with the molecular formula C22H37NO2. It is a member of the amide family, characterized by the presence of a hydroxyl group (-OH) and a phenyl group attached to the nitrogen atom of the hexadecanamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N-phenylhexadecanamide typically involves the reaction of hexadecanoic acid with aniline in the presence of a hydroxylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hexadecanoic acid, aniline, and hydroxylating agents such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also involve additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-N-phenylhexadecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-hydroxy-N-phenylhexadecanamide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-hydroxy-N-phenylhexadecanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-N-phenylacetamide
- N-hydroxy-N-phenylbutanamide
- N-hydroxy-N-phenylpentanamide
Comparison
N-hydroxy-N-phenylhexadecanamide is unique due to its long hexadecanamide backbone, which imparts distinct physicochemical properties compared to shorter-chain analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
13663-55-3 |
---|---|
Molecular Formula |
C22H37NO2 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-hydroxy-N-phenylhexadecanamide |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(24)23(25)21-18-15-14-16-19-21/h14-16,18-19,25H,2-13,17,20H2,1H3 |
InChI Key |
WGMPVZJEXPNBCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
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